molecular formula C14H8F3N3O2 B12620962 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-96-5

2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12620962
CAS No.: 944580-96-5
M. Wt: 307.23 g/mol
InChI Key: IJQQJMMEAPOYEJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the cyclocondensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by nitration and trifluoromethylation . The reaction conditions often require the use of catalysts such as iodine or potassium persulfate and solvents like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

Common reagents include iodine, potassium persulfate, and dimethyl sulfoxide for oxidation and cyclization reactions . Reduction reactions often use sodium borohydride or lithium aluminum hydride .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve radical reactions and transition metal catalysis . These interactions can lead to the inhibition or activation of biological processes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

944580-96-5

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-6-19-8-12(18-13(19)7-10)9-1-3-11(4-2-9)20(21)22/h1-8H

InChI Key

IJQQJMMEAPOYEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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